molecular formula C25H28N6O2 B565559 Olmesartan Methyl Ketone CAS No. 1227626-45-0

Olmesartan Methyl Ketone

Cat. No.: B565559
CAS No.: 1227626-45-0
M. Wt: 444.539
InChI Key: HXBOGIAKDFTLIE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Olmesartan Methyl Ketone, commonly known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It primarily targets the angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in hemostasis and regulation of kidney, vascular, and cardiac functions .

Biochemical Pathways

Olmesartan affects the RAAS, which is a key player in the regulation of blood pressure and fluid balance . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also has been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .

Pharmacokinetics

Olmesartan exhibits nearly linear and dose-dependent pharmacokinetics under the therapeutic range . After oral administration, it reaches peak plasma concentration after 1-3 hours . The drug is metabolized in the gastrointestinal tract to active olmesartan . It is excreted as unchanged drug, with 50% to 65% in feces and 35% to 50% in urine . The half-life of elimination is approximately 13 hours .

Result of Action

The primary result of Olmesartan’s action is the reduction of blood pressure . By blocking the action of angiotensin II, it reduces vasoconstriction, lowers aldosterone levels, and increases the excretion of sodium . This leads to reduced cardiac activity and ultimately, lower blood pressure . It also has a protective effect on the heart, improving cardiac function, and preventing ventricular hypertrophy and remodeling .

Action Environment

The efficacy of Olmesartan can be influenced by several environmental factors. For instance, patients with renal impairment or hepatic impairment may experience altered drug clearance . Age, body weight, and gender can also impact the drug’s clearance and overall antihypertensive effect . Furthermore, the formulation of the drug can affect its bioavailability . For example, a study showed that a solid dispersion of Olmesartan prepared with certain excipients could increase its solubility and oral bioavailability .

Properties

IUPAC Name

1-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-5-8-21-26-23(25(3,4)33)22(16(2)32)31(21)15-17-11-13-18(14-12-17)19-9-6-7-10-20(19)24-27-29-30-28-24/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBOGIAKDFTLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858254
Record name 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227626-45-0
Record name 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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